molecular formula C10H13N3O4 B3031433 N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide CAS No. 34572-59-3

N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide

Cat. No.: B3031433
CAS No.: 34572-59-3
M. Wt: 239.23 g/mol
InChI Key: ATLZGQJPRLSBPZ-UHFFFAOYSA-N
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Description

N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide is an organic compound characterized by the presence of a nitro group, an amino group, and a hydroxyethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide typically involves the following steps:

    Nitration: The starting material, 4-aminophenol, undergoes nitration to introduce a nitro group at the 3-position of the phenyl ring.

    Acetylation: The nitrated product is then acetylated using acetic anhydride to form N-acetyl-4-aminophenol.

    Hydroxyethylation: Finally, the acetylated compound is reacted with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The hydroxyethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products

    Reduction: Formation of N-{4-[(2-aminoethyl)amino]-3-nitrophenyl}acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-{4-[(2-carboxyethyl)amino]-3-nitrophenyl}acetamide.

Scientific Research Applications

N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups that can participate in polymerization reactions.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The nitro group can participate in redox reactions, influencing the redox state of biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(2-hydroxyethyl)amino]-3-aminophenyl}acetamide: Similar structure but with an amino group instead of a nitro group.

    N-{4-[(2-hydroxyethyl)amino]-3-methylphenyl}acetamide: Similar structure but with a methyl group instead of a nitro group.

    N-{4-[(2-hydroxyethyl)amino]-3-chlorophenyl}acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in redox reactions and as a precursor for further functionalization in synthetic chemistry.

Properties

IUPAC Name

N-[4-(2-hydroxyethylamino)-3-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-7(15)12-8-2-3-9(11-4-5-14)10(6-8)13(16)17/h2-3,6,11,14H,4-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLZGQJPRLSBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567581
Record name N-{4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34572-59-3
Record name N-{4-[(2-Hydroxyethyl)amino]-3-nitrophenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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